Product packaging for Methyl 5-bromo-2-methoxynicotinimidate(Cat. No.:CAS No. 1427035-02-6)

Methyl 5-bromo-2-methoxynicotinimidate

Cat. No.: B1472212
CAS No.: 1427035-02-6
M. Wt: 245.07 g/mol
InChI Key: SIIRVEHCDNSJOI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methoxynicotinimidate is a versatile brominated pyridine derivative designed for research and development applications. As a key synthetic intermediate, its core value lies in its molecular structure, which features reactive sites ideal for further functionalization. The bromine atom at the 5-position serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex bi-aryl systems . Simultaneously, the methoxy and imidate ester groups offer alternative pathways for substitution and transformation, making this compound a valuable scaffold in medicinal chemistry and material science. This compound is part of a family of high-purity brominated nicotinate and nicotinamide derivatives used extensively in pharmaceutical research . Researchers utilize these building blocks for the synthesis of potential drug candidates, including kinase inhibitors and other small molecule therapeutics. The structural motif of a methoxy-substituted pyridine is common in the development of compounds with various biological activities. This compound is supplied for research purposes to support innovation in these fields. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented here is for reference and research guidance. Researchers should handle all chemicals with appropriate safety precautions and refer to the specific Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O2 B1472212 Methyl 5-bromo-2-methoxynicotinimidate CAS No. 1427035-02-6

Properties

IUPAC Name

methyl 5-bromo-2-methoxypyridine-3-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIRVEHCDNSJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-bromo-2-methoxynicotinimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₈H₈BrN₃O₂
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 14371729

This compound acts primarily through the inhibition of various enzymatic pathways, particularly those involving nicotinamide N-methyltransferase (NNMT). NNMT is known to play a crucial role in cancer metabolism and epigenetic regulation, making it a target for therapeutic interventions.

Enzymatic Inhibition

Research indicates that NNMT overexpression can lead to increased resistance to chemotherapeutic agents by depleting intracellular nicotinamide (NAM), thereby enhancing the activity of poly(ADP-ribose) polymerase (PARP) and sirtuin proteins . this compound has been shown to inhibit NNMT, leading to elevated NAM levels and potentially reversing chemoresistance in cancer cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been noted for its ability to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit cell proliferation by affecting cell cycle progression.

For instance, a study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Additionally, this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies

StudyFindings
1 This compound inhibited NNMT activity in vitro, leading to increased NAM levels and enhanced sensitivity to chemotherapy in colorectal cancer cells.
2 In a murine model, administration of the compound resulted in significant tumor size reduction compared to control groups.
3 The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive review of literature reveals that this compound's biological activities are mediated through several pathways:

  • Epigenetic Modulation : By inhibiting NNMT, the compound influences epigenetic modifications that are crucial for cancer progression.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-bromo-2-methoxynicotinimidate is primarily investigated for its role as an inhibitor of nicotinamide-N-methyltransferase (NNMT), an enzyme implicated in several metabolic disorders. NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, affecting various physiological processes.

Inhibition of NNMT

Recent studies have identified compounds that inhibit NNMT, leading to promising outcomes in metabolic health. For instance, selective NNMT inhibitors have shown potential in reducing body weight and improving insulin sensitivity in animal models subjected to high-fat diets. These findings suggest that this compound could be developed further as a therapeutic agent for obesity and related metabolic disorders .

Table 1: Summary of NNMT Inhibitors and Their Effects

Compound NameIC50 (µM)Effects on Metabolism
This compoundTBDWeight reduction, improved glucose tolerance
5-amino-1-methylquinoline0.26Enhanced insulin sensitivity
6-methoxynicotinamide1.6Reduced fat mass

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture, particularly in the development of herbicides and pest control agents.

Herbicidal Activity

Research indicates that derivatives of nicotinic acid, including methyl-substituted variants, exhibit herbicidal properties against various weed species. These compounds can selectively inhibit the growth of target plants while minimizing damage to crops such as wheat .

Case Study: Herbicidal Efficacy
A study demonstrated that a related compound showed significant herbicidal activity against grass species when applied at specific growth stages. This suggests that this compound could be optimized for similar applications.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The compound's structure allows for modifications that enhance its biological activity while maintaining stability.

Table 2: Synthesis Pathways and Yields

StepReactantsConditionsYield (%)
Synthesis of IntermediateNicotinic acid derivative + BromineReflux with solvent80
MethylationIntermediate + Methylating agentBase-catalyzed reaction75
Final PurificationColumn chromatographySolvent evaporation>90

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds are structurally related to Methyl 5-bromo-2-methoxynicotinimidate, differing in functional groups or substitution patterns:

Compound Name Molecular Formula (Hill) Molecular Weight Functional Groups Key Properties/Applications Reference
Methyl 5-bromo-2-methoxynicotinate C₈H₈BrNO₃ 246.06 Carboxylate ester, Br, OCH₃ Intermediate in pharmaceutical synthesis; higher stability compared to imidates due to ester group
Methyl 5-bromopyridine-2-carboxylate C₇H₆BrNO₂ 220.03 Carboxylate ester, Br Used in cross-coupling reactions; lower steric hindrance than methoxy-substituted analogs
5-Bromo-2-methoxypyridine-3-carboxamide C₇H₇BrN₂O₂ 245.05 Carboxamide, Br, OCH₃ Potential bioactive agent; amide group enhances hydrogen-bonding capacity
Key Observations:

Functional Group Impact: Imidate vs. Carboxylate Esters: Imidate esters (C=N-OCH₃) are more reactive than carboxylate esters (COOCH₃) due to the electron-withdrawing imino group, making them prone to nucleophilic attack . Amide vs. Ester: The carboxamide analog exhibits higher polarity and stability, favoring applications in drug design, while esters are more reactive in synthetic pathways .

Substitution Effects: The 5-bromo substituent in all analogs enables participation in palladium-catalyzed cross-coupling reactions.

Physical Properties :

  • Methyl esters (e.g., Methyl 5-bromo-2-methoxynicotinate) generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and lower boiling points compared to amides .

Preparation Methods

Synthesis via Acetylation, Bromination, and Deacetylation of 5-Bromo-2-Methoxyphenol (Patent CN104693014A)

This method prepares a key intermediate, 5-bromo-2-methoxyphenol, which can be further converted to methyl 5-bromo-2-methoxynicotinimidate.

Steps:

  • Acetylation (Protection) of Phenolic Hydroxyl Group

    • React hydroxyanisole (o-methoxyphenol) with acetic anhydride under sulfuric acid catalysis at 100°C for 6 hours.
    • This forms the acetyl-protected intermediate (acetic acid O-methoxy phenyl ester).
    • Extraction with dichloromethane and washing with saturated salt water follow.
    • Yield: Approximately 26 g from 20.5 g hydroxyanisole.
  • Bromination under Iron Powder Catalysis

    • The acetylated intermediate is dissolved in DMF, iron powder (2 g) is added, and bromine (35 g) is slowly added at 70-80°C.
    • Reaction time: 5 hours.
    • Product is extracted with ethyl acetate, concentrated to yield a white solid (acetic acid-2-methoxy-5-bromobenzene ester).
    • Yield: Approximately 36 g.
  • Deacetylation

    • The brominated product is dissolved in methanol and treated with 10% sodium bicarbonate solution at 80°C until clear.
    • After cooling, extraction with diethyl ether and drying yields off-white solid 5-bromo-2-methoxyphenol.
    • Yield: Approximately 27 g.

Summary Table:

Step Reagents/Conditions Temperature (°C) Time Yield (g) Notes
Acetylation Hydroxyanisole + Acetic Anhydride + H2SO4 100 6 hours 26 Protection of phenolic OH
Bromination Acetylated intermediate + Br2 + Fe powder 70-80 5 hours 36 Selective bromination at C-5
Deacetylation Sodium bicarbonate aqueous solution + MeOH 80 Until clear 27 Removal of acetyl protecting group

This method is noted for mild conditions, good yields, and suitability for scale-up industrial synthesis.

Preparation of Methyl 5-Bromo-2-Methoxybenzoate (PubChem CID 13297188)

While direct literature on this compound is scarce, closely related methyl ester derivatives such as methyl 5-bromo-2-methoxybenzoate are well documented.

  • Methyl 5-bromo-2-methoxybenzoate is synthesized by esterification of 5-bromo-2-methoxybenzoic acid with methanol under acidic catalysis.
  • The 5-bromo-2-methoxybenzoic acid itself can be prepared by bromination of 2-methoxybenzoic acid derivatives.
  • The molecular formula is C9H9BrO3 with a molecular weight of 245.07 g/mol.
  • This compound serves as a precursor or analog for further transformation to nicotinimidate derivatives by amidation or nitrile formation.

Synthesis of 5-Bromo-2-Methylpyridine as Related Intermediate (Patent CN101560183B)

This method describes preparation of 5-bromo-2-methylpyridine, which can be a precursor for nicotinimidate derivatives.

Steps:

  • Condensation and Decarboxylation

    • Diethyl malonate reacts with alkali metal to form salts.
    • 5-nitro-2-chloropyridine is added for condensation.
    • Acidic decarboxylation yields 5-nitro-2-methylpyridine.
  • Hydrogenation Reduction

    • 5-nitro-2-methylpyridine is reduced using Pd/C catalyst to 5-amino-2-methylpyridine.
  • Bromination via Diazotization

    • 5-amino-2-methylpyridine is converted to its salt with acid, cooled to 0 to -10°C.
    • Bromine and sodium nitrite solution are added to form 5-bromo-2-methylpyridine.

This method features mild conditions, high yields, and suitability for industrial scale.

Amidation and Esterification for Nicotinimidate Formation (Literature Example)

In the synthesis of nicotinimidate derivatives, amidation of nicotinic acid derivatives with methanol or methyl amines under coupling reagents such as HATU and bases like DIPEA is common.

  • Example: Ethyl 5-(2,5-difluoro-4-substituted phenyl)-2-methyl nicotinamide derivatives were synthesized by coupling ethyl 5-(substituted phenyl)-2-methyl nicotinic acid with amines in DMF using HATU and DIPEA at room temperature for 16 hours.
  • This approach can be adapted for this compound by selecting appropriate amines and methylation steps.

Comparative Summary of Preparation Methods

Method/Step Starting Material Key Reagents/Conditions Product/Intermediate Yield/Notes
Acetylation-Bromination-Deacetylation Hydroxyanisole Acetic anhydride, Br2, Fe powder, NaHCO3 5-Bromo-2-methoxyphenol Good yield, industrially scalable
Esterification (Methyl Ester) 5-Bromo-2-methoxybenzoic acid Methanol, acid catalyst Methyl 5-bromo-2-methoxybenzoate Precursor for nicotinimidate
Pyridine Intermediate Synthesis 5-Nitro-2-chloropyridine Diethyl malonate, Pd/C, Br2, NaNO2 5-Bromo-2-methylpyridine Mild conditions, high yield
Amidation Coupling for Nicotinimidate Nicotinic acid derivatives HATU, DIPEA, DMF, amines Nicotinimidate derivatives (analogous) Room temp, 16h, adaptable method

Research Findings and Notes

  • The acetylation-bromination-deacetylation route is well-documented for selective bromination of phenolic compounds with high regioselectivity and yield. It prevents polybromination and side reactions by protecting the hydroxyl group during bromination.
  • The use of iron powder as a catalyst in bromination is effective and environmentally benign compared to other metal catalysts.
  • The esterification of the carboxylic acid intermediate with methanol is a straightforward step to obtain methyl esters, which are versatile intermediates for further functional group transformations.
  • The pyridine ring functionalization via condensation, reduction, and bromination allows for selective introduction of bromine on the pyridine ring, which is crucial for nicotinimidate synthesis.
  • Amidation using coupling reagents such as HATU under mild conditions enables the formation of nicotinimidate derivatives with high purity and yield, facilitating structural diversification.

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl 5-bromo-2-methoxynicotinimidate to ensure high yield and purity?

  • Methodological Answer : Synthetic routes should prioritize regioselective functionalization of the pyridine ring. Protect the methoxy group during bromination to avoid unintended substitution. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents, and monitor reaction progress via TLC or HPLC. Purification via column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) is recommended to isolate the product from by-products like unreacted starting materials or dehalogenated derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture absorption or decomposition .
  • Spills : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent unintended reactions .

Q. Which analytical techniques are most effective for initial characterization of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns from bromine.
  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) between experimental and theoretical predictions for this compound?

  • Methodological Answer : Cross-validate experimental NMR shifts with computational tools (e.g., DFT calculations using Gaussian or ORCA). Compare experimental IR spectra with simulated vibrational modes from software like Spartan. If discrepancies persist, assess solvent effects (e.g., DMSO vs. CDCl3_3) or consider tautomeric equilibria .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions at the bromo vs. methoxy positions in this compound?

  • Methodological Answer :
  • Electronic Effects : The bromine atom is a better leaving group due to its lower electronegativity compared to the methoxy group.
  • Steric Hindrance : Methoxy groups in the 2-position may sterically block nucleophilic attack.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and favor substitution at the bromo site.
    Validate hypotheses via kinetic studies or Hammett plots .

Q. How can computational tools predict the stability of this compound under varying pH or temperature conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model degradation pathways. Calculate bond dissociation energies (BDEs) for C-Br and C-O bonds to assess thermal stability. Compare results with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Q. What strategies mitigate side reactions (e.g., dehalogenation) during cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(OAc)2_2 with bulky ligands (XPhos) to suppress β-hydride elimination.
  • Temperature Control : Maintain reactions below 80°C to prevent radical-mediated debromination.
  • Additives : Include silver salts (Ag2_2CO3_3) to stabilize intermediates and scavenge halides .

Data Contradiction and Validation

Q. How should researchers address conflicting literature reports on the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, catalyst, temperature). Use control reactions to isolate variables (e.g., substituent effects). Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook to verify compound identity .

Q. What experimental controls are critical when studying the biological activity of this compound derivatives?

  • Methodological Answer :
  • Negative Controls : Use unmodified nicotinimidate analogs to assess baseline activity.
  • Solvent Controls : Test DMSO or ethanol vehicle effects.
  • Dose-Response Curves : Validate results across multiple concentrations to rule out assay artifacts .

Method Optimization

Q. Which chromatographic techniques (e.g., HPLC, GC-MS) are optimal for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) and UV detection at 254 nm.
  • GC-MS : Derivatize the compound with BSTFA to improve volatility.
    Optimize gradient elution and ionization parameters (e.g., ESI in negative mode) to enhance sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-methoxynicotinimidate
Reactant of Route 2
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Methyl 5-bromo-2-methoxynicotinimidate

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